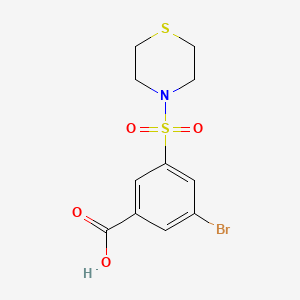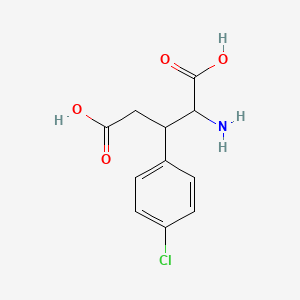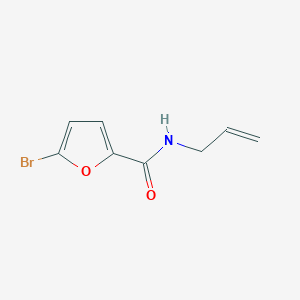
4-Morpholino-3-nitrobenzoic Acid
Übersicht
Beschreibung
4-Morpholino-3-nitrobenzoic acid (MNBA) is an organic compound that is widely used in the field of research and industry due to its versatile properties. It is a member of morpholines and is an aromatic compound .
Synthesis Analysis
The synthesis of this compound could involve a multi-step synthetic sequence . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of this compound is C11H12N2O5. It has an average mass of 252.223 Da and a monoisotopic mass of 252.074615 Da . The vibrational frequencies along with corresponding intensities have been computed using the Density Functional Theory (DFT) employing B3LYP/6-311++G basis set .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and may involve multiple steps. For instance, it can be used in the synthesis of structurally diverse benzimidazole integrated benzoxazole and benzothiazoles . It can also be used in the synthesis of new copper (II) complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, boiling point of 477.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Supramolecular Architecture and Hydrogen Bonding Networks : The study by Chumakov et al. (2006) focused on the crystal structures of six novel salts of 4-nitrobenzoic acid, including morpholinium 4-nitrobenzoate. The research revealed how these compounds' ionic forms serve as building blocks in supramolecular architecture, held together by N-H···O and O-H···O hydrogen bonds.
Organic Nonlinear Optical Materials : Karthick et al. (2018) conducted experimental and quantum chemical studies on Morpholinium 2-chloro-4-nitrobenzoate (M2C4N), a second-order nonlinear optical (NLO) material. They discovered that M2C4N has a chiral structure and is a phase-matchable NLO crystal, suitable for device fabrication.
Synthesis and Antimicrobial Activity : A study by Janakiramudu et al. (2017) involved the synthesis of sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. The compounds exhibited promising antimicrobial activity against bacteria and fungi.
Pharmacological Research : Kato et al. (1996) conducted research on 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of mosapride, a gastroprokinetic agent. The study aimed to confirm the structures of mosapride's minor metabolites and assess their serotonin-4 receptor binding affinity.
Catalytic Reduction Studies : Fernández et al. (2004) investigated the catalytic reduction of 4-nitrobenzoic acid using Rhodium(I) complexes. This research is significant for its high chemoselectivity for aromatic nitro groups, enabling the production of aromatic amines in high yields.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)8-1-2-9(10(7-8)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREBONXEMNOUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392190 | |
| Record name | 4-(Morpholin-4-yl)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26577-59-3 | |
| Record name | 4-(Morpholin-4-yl)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(4-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B1364293.png)
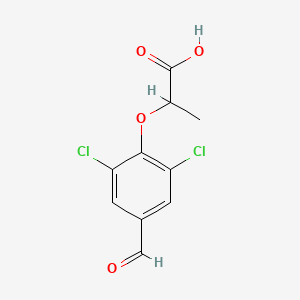

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-phenylethanone](/img/structure/B1364301.png)

![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364311.png)

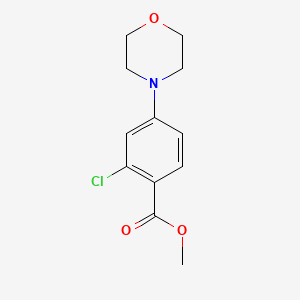
![1-[(4-Ethenylphenyl)methyl]piperazine](/img/structure/B1364324.png)
